2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine
Overview
Description
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine is a fluorinated pyridine derivative characterized by the presence of a trifluoromethyl group and a chloro substituent on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 4-(trifluoromethyl)phenol as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves the coupling of 2-chloropyridine with 4-(trifluoromethyl)phenol using a coupling reagent like 1,1'-carbonyldiimidazole (CDI) to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the pyridine ring.
Scientific Research Applications
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro substituent can participate in further chemical reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine is compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the phenoxymethyl group.
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar fluorinated pyridine derivative but with a different core structure.
2-Chloro-5-(trifluoromethyl)pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
These compounds share similarities in their chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-chloro-5-[[4-(trifluoromethyl)phenoxy]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-6-1-9(7-18-12)8-19-11-4-2-10(3-5-11)13(15,16)17/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQEOHDQAVIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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